
2,6-Diethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethoxybenzoyl chloride: is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two ethoxy groups at the 2 and 6 positions. This compound is used in various chemical synthesis processes due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Diethoxybenzoyl chloride can be synthesized through the reaction of 2,6-diethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows: [ \text{C11H14O4} + \text{SOCl2} \rightarrow \text{C11H13ClO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,6-Diethoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-diethoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,6-diethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like pyridine.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,6-Diethoxybenzoic acid.
Reduction: 2,6-Diethoxybenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: 2,6-Diethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of polymers and resins.
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and sealants to enhance their performance characteristics.
Mécanisme D'action
The mechanism of action of 2,6-diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the structure of active pharmaceutical ingredients to enhance their efficacy or stability.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxybenzoyl chloride: Similar but with ethoxy groups at the 2 and 4 positions.
2,6-Diethoxybenzoic acid: The acid form of 2,6-diethoxybenzoyl chloride.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its reactivity and the properties of its derivatives. The ethoxy groups can provide steric hindrance and electronic effects that may enhance the selectivity and yield of certain reactions compared to its methoxy or unsubstituted counterparts.
Propriétés
Numéro CAS |
480439-42-7 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2,6-diethoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3 |
Clé InChI |
NLXSVMOYPZOZPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
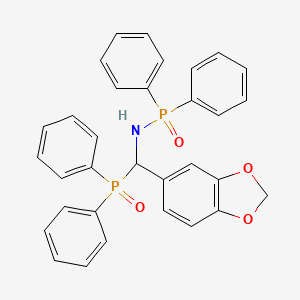
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
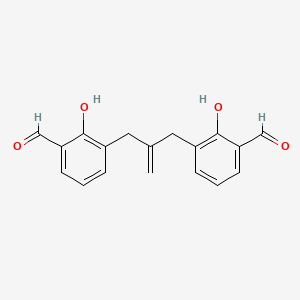
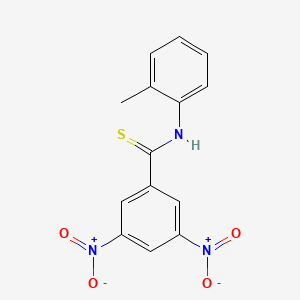
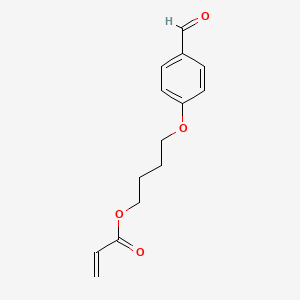

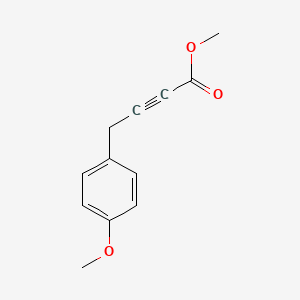
![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
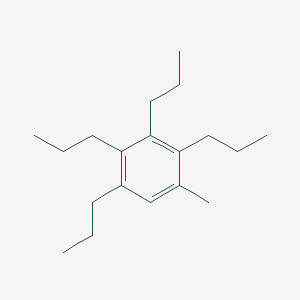
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
